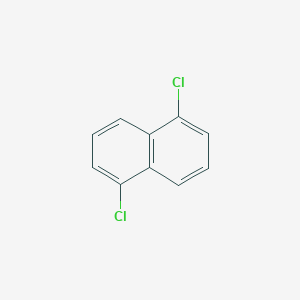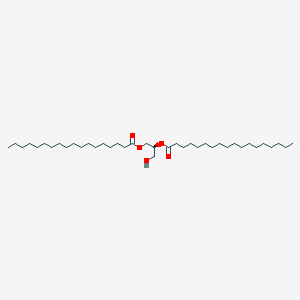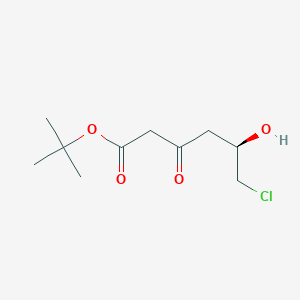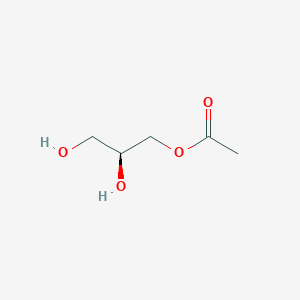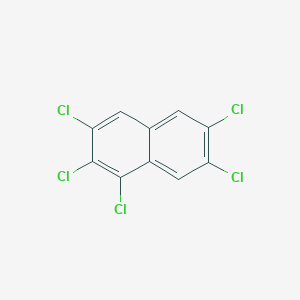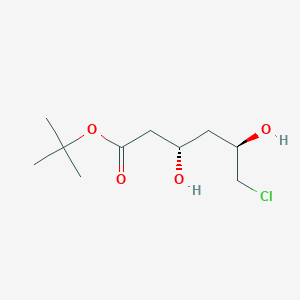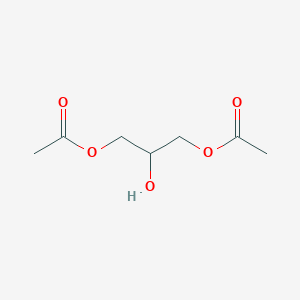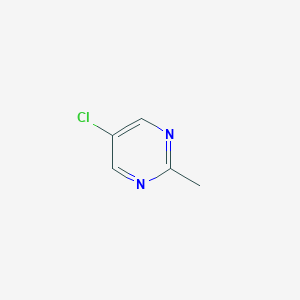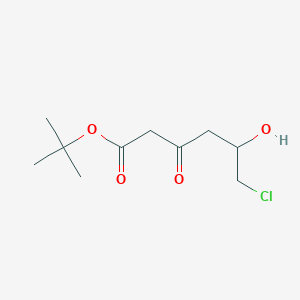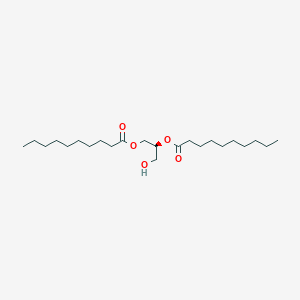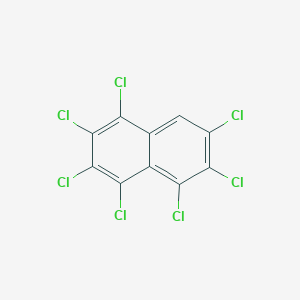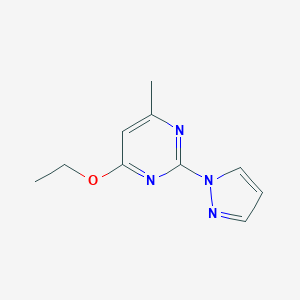
4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine is a chemical compound that has been extensively studied for its potential scientific applications. It is a pyrimidine derivative that has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine has various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It also has anti-inflammatory activity and can inhibit the production of certain cytokines that are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine in lab experiments is its potent anti-cancer activity. This makes it a promising compound for the development of new cancer drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Zukünftige Richtungen
There are several future directions for the study of 4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to optimize its use in drug development and explore its potential for use in combination with other anti-cancer drugs. Additionally, studies can be conducted to investigate its potential use in the treatment of other diseases such as inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine has been studied for its potential use in various scientific fields. One of the most promising applications is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity and can induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
114834-01-4 |
|---|---|
Produktname |
4-Ethoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine |
Molekularformel |
C10H12N4O |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
4-ethoxy-6-methyl-2-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C10H12N4O/c1-3-15-9-7-8(2)12-10(13-9)14-6-4-5-11-14/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
ZSXAXULNRYCRRQ-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC(=C1)C)N2C=CC=N2 |
Kanonische SMILES |
CCOC1=NC(=NC(=C1)C)N2C=CC=N2 |
Synonyme |
Pyrimidine, 4-ethoxy-6-methyl-2-(1H-pyrazol-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


